molecular formula C6H10O5 B1199851 3,6-anhydro-alpha-L-galactopyranose

3,6-anhydro-alpha-L-galactopyranose

Cat. No.: B1199851
M. Wt: 162.14 g/mol
InChI Key: DCQFFOLNJVGHLW-DSOBHZJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-anhydro-alpha-L-galactopyranose (L-AHG), with the molecular formula C~6~H~10~O~5~, is a rare monosaccharide derivative and a primary constituent of agarose derived from red macroalgae . This compound serves as a valuable biochemical tool for researching novel pathways in cosmetic science and bio-based chemical production. In dermatological and cosmetic research, L-AHG demonstrates significant bioactive potential. It has been shown to exhibit potent anti-melanogenic effects by downregulating key melanogenesis-related genes, including tyrosinase and microphthalmia-associated transcription factor (MITF), via modulation of cAMP/PKA, MAPK, and Akt signaling pathways in human melanocytes . Concurrently, L-AHG enhances skin hydration by upregulating hyaluronic acid synthase 2 (HAS2) expression and boosting hyaluronic acid production in human keratinocytes, acting through the activation of EGFR-mediated ERK, PI3K/Akt, and STAT3 signaling pathways . Beyond its cosmetic applications, L-AHG is a promising feedstock for bioconversion into platform chemicals. It can be biologically upgraded to its more stable sugar alcohol form, 3,6-anhydro-L-galactitol (AHGol), which can be further dehydrated to isosorbide, a valuable intermediate for producing polymers and plastics . Research into its efficient production often involves enzymatic or whole-cell biocatalysis systems using enzymes such as α-neoagarobiose hydrolase (NABHase) to hydrolyze agar-derived disaccharides . Researchers are leveraging these properties to explore sustainable valorization of marine biomass and develop new cosmetic active ingredients. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

(1S,3R,4S,5R,8R)-2,6-dioxabicyclo[3.2.1]octane-3,4,8-triol

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-5(3)4(8)6(9)11-2/h2-9H,1H2/t2-,3+,4-,5+,6+/m0/s1

InChI Key

DCQFFOLNJVGHLW-DSOBHZJASA-N

SMILES

C1C2C(C(O1)C(C(O2)O)O)O

Isomeric SMILES

C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O)O)O

Canonical SMILES

C1C2C(C(O1)C(C(O2)O)O)O

Origin of Product

United States

Occurrence, Distribution, and Biosynthesis in Algal Systems

Natural Abundance and Structural Integration in Red Macroalgae (Rhodophyta)

The primary natural source of 3,6-anhydro-alpha-L-galactopyranose is the cell walls of red macroalgae (Rhodophyta). nih.govresearchgate.netresearchgate.netnih.gov This unique sugar is not typically found in terrestrial plants or other algal groups, making it a characteristic component of red seaweeds. Its presence is integral to the structure of commercially significant phycocolloids.

3,6-anhydro-L-galactose is a constituent of polysaccharides in numerous red algal species. It is prominently found in agar-producing genera such as Gelidium and Gracilaria. nih.govnih.gov Species of Gracilaria are particularly noted as a major industrial source of agar (B569324), which is composed of repeating units of D-galactose and 3,6-anhydro-L-galactose. nih.gov The genus Porphyra is another significant source, containing a polysaccharide known as porphyran (B1173511), which has a backbone of alternating 3-linked β-D-galactose and 4-linked α-L-galactose-6-sulfate or 4-linked 3,6-anhydro-α-L-galactose units. ebi.ac.ukresearchgate.net In the case of Chondrus crispus (Irish moss), the related anhydro sugar, 3,6-anhydro-D-galactose, is a component of carrageenans, which are structurally similar polysaccharides. nih.govmdpi.com

The defining role of 3,6-anhydro-alpha-L-galactopyranose is as a fundamental building block of the repeating disaccharide units in algal galactans. nih.gov In agarose (B213101), the primary gelling component of agar, the backbone consists of alternating 1,3-linked β-D-galactose and 1,4-linked 3,6-anhydro-α-L-galactose residues, a disaccharide unit known as agarobiose. nih.govresearchgate.netlabxchange.org

Similarly, in certain types of carrageenan, a family of sulfated galactans, the D-enantiomer (3,6-anhydro-D-galactose) is crucial. cybercolloids.netfrontiersin.org For example, kappa-carrageenan and iota-carrageenan contain this anhydro bridge on the 1,4-linked galactose residue. cybercolloids.net The formation of this internal 3,6-anhydro bridge is critical for the gelling properties of both agarose and carrageenans, as it forces the sugar ring into a specific conformation that facilitates the formation of a stable, three-dimensional helical network. cybercolloids.net Some red algae produce hybrid polysaccharides that contain structural features of both agarose and carrageenan. nih.govresearchgate.net

The quantity of 3,6-anhydro-galactose relative to its precursor, galactose, can vary significantly among different species of red algae. This ratio is a critical factor influencing the physical properties, such as gel strength, of the extracted polysaccharides. A study using gas chromatography–mass spectrometry (GC–MS) analyzed the composition of several red seaweed species, revealing distinct molar ratios of 3,6-anhydrogalactose (AnGal) to galactose (Gal). nih.gov

Molar Ratios of 3,6-Anhydrogalactose (AnGal) to Galactose (Gal) in Various Red Algae Species
Algal SpeciesAnGal:Gal Molar RatioReference
Porphyra haitanensis1.0 : 1.0 nih.gov
Gracilaria chouae1.0 : 1.6 nih.gov
Gracilaria blodgettii1.0 : 1.3 nih.gov
Gracilaria lemaneiformis1.0 : 3.1 nih.gov
Eucheuma galetinae1.0 : 2.5 nih.gov
Gelidium amansii1.0 : 1.1 nih.gov

Enzymatic and Proposed Biosynthetic Pathways

The formation of the 3,6-anhydro bridge is a crucial final step in the biosynthesis of gelling galactans like agarose and carrageenan. This process is not a direct polymerization of anhydro-sugars but rather a post-polymerization modification of the polysaccharide chain catalyzed by specific enzymes.

It is widely accepted that the 3,6-anhydro ring is formed through the enzymatic conversion of a sulfated galactose precursor within the polysaccharide backbone. nih.govresearchgate.net In the biosynthesis of agarose, the precursor is L-galactose-6-sulfate. ebi.ac.uk For carrageenans like iota-carrageenan, the precursor is D-galactose-2,6-disulfate, found in the precursor polymer nu-carrageenan. nih.govresearchgate.net The enzyme acts by catalyzing an intramolecular nucleophilic substitution, where the oxygen at C-3 attacks the C-6 position, displacing the sulfate (B86663) group and forming the stable ether linkage. researchgate.netresearchgate.net

The enzymes responsible for creating the 3,6-anhydro bridge are known as sulfurylases or sulfohydrolases. These enzymes have been identified and characterized in several red algae. In Chondrus crispus, two distinct D-galactose-2,6-sulfurylases (Sulfurylase I and Sulfurylase II) have been purified. nih.govresearchgate.net Both enzymes are capable of catalyzing the conversion of the precursor nu-carrageenan (containing D-galactose-2,6-disulfate) into iota-carrageenan by forming the 3,6-anhydro-D-galactose ring. nih.govresearchgate.net Similarly, a D-galactose-6-sulfurylase was purified from Betaphycus gelatinus and was shown to convert μ-carrageenan into κ-carrageenan. nih.govresearchgate.net

Characterized Galactose Sulfurylases in Red Algae
Enzyme NameSource OrganismMolecular Weight (kDa)FunctionReference
Sulfurylase IChondrus crispus65Converts nu-carrageenan to iota-carrageenan nih.govresearchgate.net
Sulfurylase IIChondrus crispus32Converts nu-carrageenan to iota-carrageenan nih.govresearchgate.net
D-galactose-6-sulfurylaseBetaphycus gelatinus~65Converts μ-carrageenan to κ-carrageenan nih.govresearchgate.net

Regulation of Anhydrogalactose Formation in Algal Metabolism

The formation of 3,6-anhydro-alpha-L-galactopyranose within algal cells is not a direct synthesis of a free monosaccharide but rather an intricate, post-polymerization modification of a galactose unit already incorporated into a polysaccharide chain. This process is a critical step in the biosynthesis of certain sulfated galactans, such as porphyran and carrageenan, which are major structural components of the cell walls of red algae (Rhodophyta). nih.govebi.ac.ukmdpi.com The regulation of this transformation is enzymatic and is crucial for determining the final chemical structure and physical properties of these important hydrocolloids.

The primary mechanism for the formation of the 3,6-anhydro bridge is the intramolecular elimination of a sulfate group from a C6-sulfated L-galactose residue within the galactan backbone. mdpi.com This reaction is catalyzed by a specific enzyme known as a galactose-6-sulfurylase (or sulfohydrolase). mdpi.commdpi.com This enzyme acts on the precursor polysaccharide, which contains L-galactose-6-sulfate units. ebi.ac.uk The sulfurylase facilitates an intramolecular nucleophilic attack by the oxygen atom at C3 on the carbon at C6, displacing the sulfate group and forming the characteristic ether linkage of the anhydro sugar.

The regulation of this process is controlled at the level of gene expression for the enzymes involved. The amount and activity of galactose-6-sulfurylase can vary depending on the alga's developmental stage and environmental conditions. mdpi.com For instance, studies on the red seaweed Grateloupia imbricata have shown that the expression of genes encoding galactose-6-sulfurylase is differentially regulated and appears to be linked to the temporal maturation of the cystocarps (reproductive structures). mdpi.com This suggests that the alga modulates the formation of 3,6-anhydrogalactose to alter the properties of its cell wall polysaccharides, likely to meet specific structural requirements during different phases of its life cycle. mdpi.commdpi.com

Interactive Data Table: Key Enzymes in 3,6-Anhydrogalactose Formation

EnzymePrecursor SubstrateProductRegulatory Role
Carbohydrate Sulfotransferase L-Galactose residue (in polysaccharide chain)L-Galactose-6-sulfate residue (in polysaccharide chain)Adds the sulfate group, creating the necessary precursor for the subsequent cyclization reaction. mdpi.commdpi.com
Galactose-6-sulfurylase L-Galactose-6-sulfate residue (in polysaccharide chain)3,6-anhydro-alpha-L-galactopyranose residue (in polysaccharide chain)Catalyzes the key cyclization reaction by removing the C6 sulfate group to form the anhydro bridge. Its expression is temporally and developmentally regulated. mdpi.com

Advanced Chemical Synthesis and Derivatization Strategies

Stereoselective and Regioselective Total Synthesis Approaches

The de novo synthesis of 3,6-anhydro-alpha-L-galactopyranose is a complex undertaking due to its inherent structural features.

The defining feature of 3,6-anhydro-alpha-L-galactopyranose is its bicyclo[3.2.1]octane core, which is a type of bridged ring system. nih.gov The synthesis of such systems is notoriously challenging due to the high degree of strain and the need for precise stereochemical control. researchgate.net Intramolecular reactions are often employed to forge the bridging bond, but these can be hampered by unfavorable ring strain and competing reaction pathways. researchgate.netresearchgate.net The rigidity of the bicyclic structure also limits the conformational flexibility, which can impact the reactivity of the remaining functional groups.

The successful synthesis of complex carbohydrates like 3,6-anhydro-alpha-L-galactopyranose heavily relies on the strategic use of protecting groups. These temporary modifications of hydroxyl groups prevent unwanted side reactions and allow for the selective manipulation of specific positions on the pyranose ring. The choice of protecting groups is critical to ensure compatibility with subsequent reaction conditions and to allow for their selective removal at the desired stage of the synthesis. For instance, the use of a 1,6-anhydro core in a starting material like levoglucosan (B13493) can circumvent the need for initial protection of the O-6 and anomeric positions, simplifying the synthetic route. google.com

Recent synthetic efforts have focused on developing more efficient and stereocontrolled routes to 3,6-anhydro-alpha-L-galactopyranose and its derivatives. One notable approach involves the use of intramolecular cyclization reactions to construct the challenging bridged ring system in a single step. For example, rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions have emerged as a powerful tool for generating bridged bicyclic systems. researchgate.net These methods often provide high levels of regio- and diastereoselectivity, which are crucial for the synthesis of complex, biologically active molecules.

Chemical Modification and Functionalization of the Pyranose Ring

The pyranose ring of 3,6-anhydro-alpha-L-galactopyranose possesses several hydroxyl groups that serve as handles for further chemical modification and the introduction of diverse functionalities. researchgate.netnih.gov

The selective derivatization of the hydroxyl groups on the pyranose ring is a key strategy for creating a wide array of functionalized analogs. Esterification and etherification are common methods used to modify these hydroxyl groups. nih.gov For example, benzylation of the hydroxyl groups can be used to protect them during subsequent synthetic steps. nih.gov The choice of derivatizing agent and reaction conditions allows for precise control over which hydroxyl groups are modified, enabling the synthesis of specific isomers with tailored properties.

Derivatization Method Reagents Purpose Reference
BenzylationBenzyl bromide, Sodium hydrideProtection of hydroxyl groups nih.gov
AcetylationAcetic anhydride, PyridineProtection or activation of hydroxyl groups nih.gov
PropionylationPropionic anhydride, TriethylamineEnhancing analytical signals for chromatography researchgate.net

This table summarizes common methods for the selective derivatization of hydroxyl groups on the pyranose ring.

The introduction of functional groups other than hydroxyls, such as amino, azido (B1232118), and halogen moieties, significantly expands the chemical space of 3,6-anhydro-alpha-L-galactopyranose derivatives. researchgate.netnih.gov The azido group, for instance, is a versatile functional group that can be readily introduced and subsequently converted to an amino group or used in "click" chemistry reactions. google.comnih.gov The synthesis of 3-azido-3-deoxy-D-galactopyranose derivatives from a 1,6-anhydro precursor highlights a strategy for introducing nitrogen-containing functionalities at specific positions. google.com Halogenated derivatives can also be synthesized and serve as precursors for further transformations.

Functional Group Synthetic Strategy Significance Reference
AzidoEpoxide opening with sodium azidePrecursor for amino groups, "click" chemistry google.comnih.gov
AminoReduction of an azido groupIntroduction of basic nitrogen functionality nih.gov
HalogenHalogenation reactionsPrecursor for further synthetic modifications researchgate.net

This table outlines strategies for introducing diverse functional groups onto the 3,6-anhydro-alpha-L-galactopyranose scaffold.

C-Glycoside Formation and Reductive Amination

C-glycosides are carbohydrate analogs in which the anomeric hydroxyl group is replaced by a non-hydrolyzable carbon-carbon bond. This modification imparts significant metabolic stability, making C-glycosides valuable as enzyme inhibitors or therapeutic agents. General strategies for C-glycoside synthesis often involve the reaction of a carbon nucleophile with a glycosyl donor that has a leaving group at the anomeric position. Common methods include the allylation of the anomeric carbon followed by a cross-metathesis reaction to introduce various aglycones. nih.gov While these general procedures are well-established for many common monosaccharides, specific examples detailing the direct synthesis of C-glycosides from 3,6-anhydro-α-L-galactopyranose are not extensively documented in the literature.

However, advanced chemical derivatization at the anomeric center of this sugar has been achieved to create reactive glycosyl donors for oligosaccharide synthesis. For instance, a cyanoethylidene derivative, specifically 4-O-acetyl-3,6-anhydro-1,2-O-(1-cyanoethylidene)-α-D-galactopyranose, has been synthesized from a 1,2,4-tri-O-acetyl-3,6-anhydro-α-D-galactopyranose precursor by reacting it with cyanotrimethylsilane. nih.gov This derivative then serves as an effective glycosyl donor for forming O-glycosidic linkages. nih.gov

Reductive amination is a powerful method for converting the cyclic hemiacetal of a sugar into an amino derivative. The reaction proceeds through the formation of an intermediate imine or iminium ion upon reaction with an amine, which is then reduced in situ to form a stable secondary or tertiary amine. This method provides a robust way to link carbohydrates to other molecules, including peptides, lipids, or analytical tags.

A specific application of this technique has been used for the stereochemical analysis of 3,6-anhydrogalactose units within polysaccharides. researchgate.net The process involves a mild acid hydrolysis of the polysaccharide to selectively cleave the labile 3,6-anhydrogalactosyl linkages, releasing the monosaccharide. researchgate.net This is followed by a reductive amination reaction with a chiral amine, such as (S)-α-methylbenzylamine. researchgate.net The resulting diastereomeric acetylated aminoalditols can then be separated and quantified, allowing for the determination of the original D- or L-configuration of the sugar in the parent polysaccharide. researchgate.net Common reducing agents for this one-pot reaction include acid-stable hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduce the iminium ion intermediate without reducing the starting aldehyde.

Synthesis of Oligosaccharides and Polysaccharide Fragments Containing 3,6-Anhydro-α-L-galactopyranose Residues

The synthesis of defined oligosaccharides containing 3,6-anhydro-α-L-galactopyranose is essential for studying the structure-function relationships of complex carbohydrates derived from red algae, such as agaroses and carrageenans. These methods rely on either the controlled breakdown of natural polysaccharides or the stepwise construction of oligomers using chemical and enzymatic tools.

Controlled Chemical Hydrolysis of Polysaccharides

Controlled chemical hydrolysis is a primary method for obtaining oligosaccharide fragments from native polysaccharides. The glycosidic linkage involving the anomeric carbon of the 3,6-anhydrogalactose unit is particularly susceptible to acid-catalyzed cleavage compared to other glycosidic bonds within the polymer chain. By carefully managing reaction conditions such as acid concentration, temperature, and time, polysaccharides like agarose (B213101) and carrageenan can be depolymerized to yield a mixture of oligosaccharides of varying lengths.

Mild acid hydrolysis has been successfully employed to produce well-defined oligosaccharides. For example, treating κ-carrageenan or ι-carrageenan with dilute mineral acids leads to the formation of carrabiose (B1173923) and carratetraose, among other fragments. Similarly, agarose can be hydrolyzed to yield agarobiose and agarotetraose. These fragments can then be purified from the reaction mixture using techniques like gel filtration chromatography.

Table 1: Conditions for Controlled Acid Hydrolysis of Polysaccharides

Polysaccharide Acid Concentration Temperature (°C) Time (hours) Primary Products Source(s)
ι-Carrageenan Hydrochloric Acid (HCl) 0.1 M 60 3 Sulfated tetrasaccharides nih.gov
κ-Carrageenan Hydrochloric Acid (HCl) 0.1 M 37 - 60 Variable Pentasaccharides, Heptasaccharides tandfonline.com

Chemo-Enzymatic Synthesis of Defined Oligomers

Chemo-enzymatic synthesis combines the flexibility of chemical methods with the high specificity of enzymes to create complex, well-defined oligosaccharides. This approach is particularly useful for overcoming the challenges of regioselectivity and stereoselectivity inherent in purely chemical synthesis.

A common chemo-enzymatic strategy begins with the chemical hydrolysis of a polysaccharide to generate smaller, manageable fragments or monosaccharides. nih.govsigmaaldrich.com These can then be used as substrates for specific enzymes. For instance, agarose can be converted to 3,6-anhydro-L-galactose (L-AHG) through a multi-step process:

Chemical Pre-hydrolysis : Agarose is first treated with an acid (e.g., acetic acid) to produce a mixture of agaro-oligosaccharides. nih.govsigmaaldrich.com

Enzymatic Hydrolysis : The resulting oligosaccharides are then sequentially digested by specific enzymes. An exo-agarase hydrolyzes the oligosaccharides into the disaccharide neoagarobiose (B1678156). nih.govsigmaaldrich.com

Final Cleavage : A neoagarobiose hydrolase then cleaves neoagarobiose into its constituent monosaccharides: D-galactose and L-AHG. nih.govsigmaaldrich.com

This multi-step method yields high-purity L-AHG, which can serve as a building block for further synthesis. nih.gov

Furthermore, chemically synthesized derivatives of 3,6-anhydrogalactose can be used as donors in glycosylation reactions. A 4-O-acetyl-3,6-anhydro-1,2-O-(1-cyanoethylidene)-α-D-galactopyranose donor has been successfully coupled with various glycosyl acceptors to form β-linked disaccharides in yields ranging from 30% to 60%. nih.gov This demonstrates a powerful strategy where a chemically modified building block containing the 3,6-anhydrogalactose core is used to construct larger, defined oligomers. While the use of specific glycosyltransferases that recognize 3,6-anhydro-α-L-galactopyranose as a substrate is a developing area, the combination of chemical derivatization and enzymatic specificity represents a key strategy for accessing complex oligosaccharides. nih.govihmc.us

Table 2: Chemical Compounds Mentioned

Compound Name
3,6-Anhydro-α-L-galactopyranose
4-O-acetyl-3,6-anhydro-1,2-O-(1-cyanoethylidene)-α-D-galactopyranose
1,2,4-tri-O-acetyl-3,6-anhydro-α-D-galactopyranose
(S)-α-methylbenzylamine
3,6-Anhydrogalactose
Agarobiose
Agarotetraose
Agarose
Carrabiose
Carrageenan
Carratetraose
Cyanotrimethylsilane
D-galactose
Neoagarobiose
Sodium cyanoborohydride
Sodium triacetoxyborohydride

Advanced Analytical Methodologies for Structural and Quantitative Research

Chromatographic Separation and High-Resolution Quantification

Chromatographic techniques are fundamental in the analysis of 3,6-anhydro-alpha-L-galactopyranose, both as a monosaccharide and as a constituent of larger polysaccharides. These methods allow for the separation, identification, and quantification of this sugar and its derivatives.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the analysis of carbohydrates, including 3,6-anhydro-alpha-L-galactopyranose, without the need for derivatization. nih.govchromatographyonline.comthermofisher.com This technique separates carbohydrates based on the ionization of their hydroxyl groups in alkaline conditions. chromatographyonline.com

A novel HPAEC-PAD method has been developed for the compositional analysis of polysaccharides containing 3,6-anhydrogalactose, such as carrageenans and agars. nih.gov This method involves reductive hydrolysis, which converts the monosaccharides into their corresponding alditols, followed by HPAEC-PAD analysis. nih.gov This approach was found to be more accurate, reproducible, and significantly faster than traditional gas-liquid chromatography methods that require derivatization. nih.gov The direct detection capability of PAD allows for the sensitive quantification of carbohydrates down to picomole levels. chromatographyonline.com

The versatility of HPAEC-PAD extends to the analysis of a wide range of carbohydrates, including monosaccharides, disaccharides, oligosaccharides, and sugar alcohols. thermofisher.com It is particularly useful for separating complex mixtures and distinguishing between isomers. chromatographyonline.com For instance, HPAEC-PAD has been successfully employed for the quantitative analysis of inulin (B196767) oligomers up to a degree of polymerization (DP) of 17. uu.nl

Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the quantitative analysis of monosaccharides, including 3,6-anhydro-alpha-L-galactopyranose, after appropriate derivatization to increase their volatility. nih.govnih.govnrel.gov Common derivatization methods include the formation of alditol acetates or trimethylsilyl (B98337) (TMS) derivatives. nrel.gov

A validated GC-MS method has been successfully used to determine the 3,6-anhydrogalactose (AnGal) and galactose (Gal) content in polysaccharides from various red seaweed species. nih.govnih.gov This method demonstrated satisfactory results for all validation parameters, making it suitable for quality control in the cosmetic and functional food industries. nih.gov For example, the molar ratios of AnGal to Gal in six different red seaweed species were found to range from 1.0:1.0 to 1.0:3.1. nih.govnih.gov

The derivatization step is crucial for GC-MS analysis. One common procedure involves converting the monosaccharides into their corresponding alditol acetates through reduction and subsequent acetylation. researchgate.net Another approach is to create volatile derivatives using reagents like O-methylhydroxylamine hydrochloride in pyridine. google.com These derivatization techniques enhance volatility and protect against thermal degradation during analysis. nrel.gov

Red Seaweed SpeciesMolar Ratio (AnGal:Gal)Reference
Porphyra haitanensis1.0:1.0 - 1.0:3.1 nih.govnih.gov
Gracilaria chouae1.0:1.0 - 1.0:3.1 nih.govnih.gov
Gracilaria blodgettii1.0:1.0 - 1.0:3.1 nih.govnih.gov
Gracilaria lemaneiformis1.0:1.0 - 1.0:3.1 nih.govnih.gov
Eucheuma galetinae1.0:1.0 - 1.0:3.1 nih.govnih.gov
Gelidium amansii1.0:1.0 - 1.0:3.1 nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Oligosaccharide Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the detailed structural characterization of oligosaccharides derived from polysaccharides containing 3,6-anhydro-alpha-L-galactopyranose. nrel.govnih.govresearchgate.net This technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of mass spectrometry, providing information on the molecular weight and sequence of oligosaccharides. researchgate.net

LC-MS has been instrumental in analyzing the degradation products of carrageenans. For instance, enzymatically digested iota-carrageenan oligosaccharides have been separated by LC and subsequently characterized by electrospray ionization mass spectrometry (ESI-MS). nih.gov This analysis identified tetrasaccharides, hexasaccharides, and octasaccharides. nih.gov Similarly, the degradation products of κ-carrageenan have been analyzed by LC-quadrupole time-of-flight/mass spectrometry (LC-QTOF/MS), revealing that the oligosaccharides are composed of neocarrabiose (B1251275) units. researchgate.net

The development of hypothetical databases for known carrageenan structures further enhances the power of LC-MS analysis by helping to eliminate false-positive results and accurately identify the components of complex mixtures. researchgate.net

Size Exclusion Chromatography for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a key technique for determining the molecular weight distribution of large polymers like carrageenans, which are composed of repeating units that include 3,6-anhydro-alpha-L-galactopyranose. marinalg.orgmarinalg.orgresearchgate.net SEC separates molecules based on their size in solution. marinalg.org

When coupled with detectors such as multi-angle laser light scattering (MALLS) and refractive index (RI) detectors, SEC can provide detailed information about the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity of carrageenan samples. marinalg.orgresearchgate.netnih.gov For example, studies using HPSEC-MALLS have determined the weight average molecular weights of commercial kappa-carrageenans to be in the range of 400-560 kDa for refined samples and 615 kDa for semi-refined carrageenan. marinalg.orgresearchgate.net

The choice of columns and elution conditions is critical for accurate SEC analysis. Hydrophilic polymer gel columns are often used for carrageenan analysis due to their high efficiency and good recovery rates. marinalg.org The mobile phase typically contains salts to minimize ionic interactions between the anionic polysaccharide and the stationary phase. nih.govresearchgate.net

Carrageenan TypeWeight Average Molecular Weight (Mw)Reference
Refined Kappa-Carrageenan400-560 kDa marinalg.orgresearchgate.net
Semi-Refined Carrageenan615 kDa marinalg.orgresearchgate.net
Food-Grade Carrageenans200-800 kDa researchgate.net

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide unparalleled insight into the three-dimensional structure and connectivity of molecules, making them essential for the detailed characterization of 3,6-anhydro-alpha-L-galactopyranose and its parent polysaccharides. nih.govnrel.govresearchgate.netresearchgate.net

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis

The ¹H and ¹³C NMR spectra of 3,6-anhydro-alpha-L-galactopyranose and its derivatives have been well-characterized, allowing for its unambiguous identification within a polysaccharide structure. google.comresearchgate.netnih.gov For example, in the ¹H NMR spectrum of neoagarotetraose, the signals corresponding to the protons of the 3,6-anhydrogalactose residue can be clearly distinguished. researchgate.net Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are particularly valuable for correlating protons with their directly attached carbons, which aids in the assignment of complex spectra. google.comnih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

In Fourier Transform Infrared (FTIR) spectroscopy, the presence of 3,6-anhydro-α-L-galactopyranose within a polysaccharide matrix is primarily identified by a characteristic absorption band around 930 cm⁻¹. researchgate.net This peak is specifically assigned to the C-O-C stretching vibration of the ether bridge, which is the defining structural feature of this anhydro sugar. researchgate.net The analysis of polysaccharides from red seaweeds often reveals this distinct peak, confirming the presence of the 3,6-anhydrogalactose moiety. researchgate.net The intensity of this band can also be correlated with the degree of cyclization of galactose-6-sulfate precursors into the anhydro form, a process often enhanced by alkali treatment of the seaweed. researchgate.net

Raman spectroscopy offers complementary information. While similar sugar molecules like galactose and glucose can be challenging to distinguish due to a lack of highly distinct, intense peaks, Raman spectroscopy can still identify characteristic peaks for each compound in an aqueous solution. researchgate.net For complex polysaccharides containing 3,6-anhydro-α-L-galactopyranose, the Raman spectrum provides a detailed vibrational fingerprint that can be used for identification and structural analysis, complementing the data obtained from IR spectroscopy.

Spectroscopic TechniqueCharacteristic Peak/RegionAssignmentReference
Infrared (IR) Spectroscopy~930 cm⁻¹C-O-C stretching of the 3,6-anhydro ether bridge researchgate.net
Infrared (IR) Spectroscopy819 cm⁻¹D-galactose-6-sulfate researchgate.net
Infrared (IR) Spectroscopy868 cm⁻¹ (shoulder)L-galactose-6-sulfate researchgate.net

Mass Spectrometry (e.g., MALDI-TOF-MS, ESI-MS) for Structural Elucidation and Glycomics

Mass spectrometry (MS) is an indispensable technique for the structural analysis of oligosaccharides containing 3,6-anhydro-α-L-galactopyranose. Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are particularly suited for these large, non-volatile molecules, providing molecular weight information and structural details with minimal fragmentation. nih.govnih.govyoutube.com

MALDI-TOF-MS is widely used for analyzing the degradation products of carrageenans and agaroses. nih.gov In this method, the sample is co-crystallized with a matrix that absorbs laser energy, allowing for the gentle desorption and ionization of the analyte. youtube.com This technique is effective for obtaining the mass of neutral and sulfated oligosaccharides. nih.gov For instance, analysis of κ-carrageenan hydrolysates by MALDI-TOF-MS has successfully identified the molecular mass of the resulting fragments, confirming the basic repeating disaccharide unit composed of a galactose residue and a 3,6-anhydro-α-D-galactopyranose residue. researchgate.net Both positive and negative ion modes can be used; in positive mode, ions are typically formed by the attachment of a sodium ion (Na⁺), while in negative mode, a sodium ion is detached from a sulfate (B86663) group. nih.gov

ESI-MS is another powerful technique where ions are transferred from a liquid solution to the gas phase by applying a high voltage. nih.govlibretexts.org A key advantage of ESI is its ability to produce multiply charged ions from large molecules, which allows for the analysis of high-mass compounds on mass spectrometers with a more limited mass-to-charge (m/z) ratio range. nih.govlibretexts.org ESI-MS is particularly effective in the negative ion mode for analyzing sulfated carrageenans containing 3,6-anhydrogalactose. nih.gov Tandem mass spectrometry (MS/MS) capabilities, often coupled with ESI, enable detailed structural elucidation by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions, providing information on the sequence and branching of the oligosaccharide. nih.gov

These mass spectrometry techniques are central to the field of glycomics, allowing for the detailed characterization of the complex carbohydrate structures found in marine algae.

TechniqueIonization PrincipleKey Application for 3,6-Anhydrogalactose ResearchCommon Ion SpeciesReference
MALDI-TOF-MS Laser-induced desorption/ionization from a solid matrixAnalysis of oligosaccharide fragments from agarose (B213101) and carrageenan hydrolysis; Molecular weight determination.[M+Na]⁺, [M-Na]⁻ (for sulfated species) nih.govnih.govresearchgate.net
ESI-MS High voltage applied to a liquid to create an aerosol of charged dropletsStructural analysis of intact and fragmented carrageenans; Analysis of multiply charged ions.[M-nNa]ⁿ⁻, [M+nH]ⁿ⁺ nih.govlibretexts.org

Chiral Analysis for Enantiomeric Purity and Configuration

Determining the absolute configuration (D- or L-form) of the 3,6-anhydrogalactose units within a polysaccharide is critical for a complete structural description. The enantiomeric form significantly influences the physical and biological properties of the parent galactan. While 3,6-anhydro-α-L-galactopyranose is the characteristic component of agarose, the D-enantiomer is found in carrageenans.

A robust method for determining the configuration involves a series of chemical reactions followed by gas chromatography (GC) analysis. nih.gov One established procedure includes the following steps:

Mild Acid Hydrolysis: The polysaccharide is treated with a weak acid to selectively cleave the acid-labile glycosidic linkages of the 3,6-anhydrogalactose residues, releasing them from the polymer chain. nih.gov

Reductive Amination with a Chiral Amine: The liberated anhydro sugar is reacted with a chiral amine, such as (S)-α-methylbenzylamine. This reaction converts the monosaccharide into a pair of diastereomeric aminoalditols. nih.gov

Total Hydrolysis and a Second Reductive Amination: The remaining polysaccharide is subjected to total hydrolysis to release all other monosaccharides. A subsequent reductive amination step is performed. nih.gov

Derivatization and GC Analysis: The diastereomeric derivatives are acetylated and then analyzed by gas chromatography. The two diastereomers, corresponding to the D- and L-forms of the original 3,6-anhydrogalactose, are separated and quantified. nih.gov

This analytical approach has been successfully used to determine the enantiomeric ratio of 3,6-anhydrogalactose in various red seaweed galactans. nih.gov For example, this technique has revealed the unexpected presence of small quantities of 3,6-anhydro-D-galactose units in porphyran (B1173511), a polysaccharide typically characterized by the L-enantiomer, suggesting the existence of D/L-hybrid structures. researchgate.netnih.gov

StepDescriptionPurposeReference
1Mild acid hydrolysisSelectively cleaves and releases 3,6-anhydrogalactose units from the polysaccharide. nih.gov
2Reductive aminationReacts the sugar with a chiral amine (e.g., (S)-α-methylbenzylamine) to form diastereomers. nih.gov
3Derivatization & GCAcetylation of the diastereomers allows for their separation and quantification by gas chromatography. nih.gov

Enzymatic Transformations and Microbial Catabolism

Enzymes Involved in Hydrolysis and Glycosidic Bond Cleavage

The initial and crucial step in the utilization of agarose (B213101) and carrageenan is the enzymatic hydrolysis of their glycosidic bonds. This process is carried out by a diverse group of enzymes, primarily agarases and carrageenases, which exhibit remarkable specificity for their respective substrates.

Specificity and Mechanism of Agarases (β-agarases) and Anhydrogalactosidases (α-neoagarooligosaccharide hydrolase)

β-Agarases (EC 3.2.1.81) are the principal enzymes responsible for the initial breakdown of agarose. nih.gov They are glycoside hydrolases that specifically target and cleave the β-1,4-glycosidic linkages within the agarose polymer. worthington-biochem.commdpi.com This cleavage results in the production of neoagarooligosaccharides (NAOS), which have 3,6-anhydro-α-L-galactose at their non-reducing end. nih.govwikipedia.org β-agarases can be further classified as endo- or exo-acting. Endo-β-agarases, belonging to glycoside hydrolase (GH) families GH16 and GH86, cleave internal β-1,4 linkages, releasing a mixture of NAOS of varying lengths. frontiersin.org In contrast, exo-β-agarases, such as those from GH50 and GH118 families, act on the non-reducing end of NAOS, releasing neoagarobiose (B1678156). frontiersin.org The catalytic mechanism of these enzymes often involves a conserved glycoside hydrolase region. worthington-biochem.com

α-Neoagarooligosaccharide hydrolase (α-NAOSH) (EC 3.2.1.159) plays a vital role in the final step of the β-agarolytic pathway. researchgate.net This enzyme specifically hydrolyzes the α-1,3-glycosidic linkages at the non-reducing end of neoagarooligosaccharides. frontiersin.orgwikipedia.org The action of α-NAOSH on even-numbered neoagarooligosaccharides yields 3,6-anhydro-L-galactose (L-AHG) and odd-numbered agarooligosaccharides. researchgate.net For instance, when neoagarohexaose is the substrate, α-NAOSH cleaves the non-reducing end to produce L-AHG and agaropentaose, which can be further broken down. wikipedia.org An exo-type α-neoagarobiose hydrolase from Streptomyces coelicolor A3(2), belonging to the GH117 family, has been shown to hydrolyze neoagarooligosaccharides with degrees of polymerization from 2 to 14. frontiersin.org The catalytic mechanism of some α-NAOSHs involves a catalytic dyad, such as the Asp-His dyad observed in the GH117 family, which facilitates the hydrolysis of the glycosidic bond through an inverting mechanism. researchgate.net

Enzymatic Cascades in Agarose and Carrageenan Degradation

The complete degradation of agarose and carrageenan into their constituent monosaccharides requires a coordinated effort of multiple enzymes in a cascade. nih.gov

Agarose Degradation: The breakdown of agarose is initiated by the action of β-agarases, which depolymerize the polysaccharide into neoagarooligosaccharides. nih.gov These oligosaccharides are then further hydrolyzed by α-neoagarobiose hydrolases to release L-AHG and D-galactose. nih.gov This multi-step enzymatic process allows for the complete breakdown of the complex agarose structure. researchgate.net The degradation process can be summarized as follows:

Endo-β-agarases cleave internal β-1,4-glycosidic bonds of agarose, producing a range of neoagarooligosaccharides. frontiersin.org

Exo-β-agarases may further act on these oligosaccharides to produce smaller units like neoagarobiose. frontiersin.org

α-Neoagarooligosaccharide hydrolase cleaves the α-1,3-glycosidic bonds of the neoagarooligosaccharides, releasing L-AHG and D-galactose. wikipedia.orgresearchgate.net

Carrageenan Degradation: Similar to agarose, the degradation of carrageenan involves a cascade of enzymes. Carrageenases, such as κ-carrageenase and ι-carrageenase, are responsible for the initial cleavage of the polysaccharide backbone. nih.govnih.gov The complete hydrolysis of κ-carrageenan, for example, yields D-galactose and 3,6-anhydro-D-galactose. researchgate.net The enzymatic cascade for carrageenan often involves:

Carrageenases (e.g., κ-carrageenase, ι-carrageenase) that cleave the specific glycosidic linkages within the carrageenan structure. nih.govacs.org

Sulfatases that remove sulfate (B86663) groups from the sugar units, which is often a prerequisite for further enzymatic action. acs.org

Galactosidases and anhydrogalactosidases that hydrolyze the resulting oligosaccharides into monosaccharides. acs.org

Microbial Metabolism and Utilization of 3,6-Anhydro-α-L-galactopyranose

While L-AHG is a major component of red macroalgae, it is not readily metabolized by common microorganisms. nih.govebi.ac.uk However, certain marine bacteria have evolved specialized catabolic pathways to utilize this unique sugar as a carbon and energy source. nih.gov

Catabolic Pathways in Marine Bacteria (e.g., Vibrio sp., Saccharophagus degradans, Streptomyces coelicolor)

Several marine bacteria have been identified to possess the enzymatic machinery for L-AHG catabolism. A novel metabolic pathway for L-AHG was first discovered in the marine bacterium Vibrio sp. strain EJY3. researchgate.netresearchgate.net This pathway allows the bacterium to use L-AHG as a sole carbon source. nih.gov The genes responsible for L-AHG degradation are often found clustered in polysaccharide utilization loci (PULs). researchgate.net Saccharophagus degradans 2-40 is another marine bacterium known for its ability to degrade a wide range of polysaccharides, including agarose, and thus possesses the necessary enzymes for L-AHG metabolism. researchgate.net The actinomycete Streptomyces coelicolor has also been shown to produce an α-neoagarobiose hydrolase, indicating its capacity to process neoagarooligosaccharides and likely utilize the resulting L-AHG. frontiersin.org

Key Enzymes of Monosaccharide Breakdown (e.g., AHG dehydrogenase, AHGA cycloisomerase)

The catabolism of L-AHG in marine bacteria like Vibrio sp. involves a two-step conversion into an intermediate that can enter central metabolic pathways. researchgate.net The key enzymes in this process are:

3,6-Anhydro-α-L-galactose Dehydrogenase (AHG Dehydrogenase): This NAD(P)+-dependent enzyme catalyzes the first step in the pathway: the oxidation of L-AHG to 3,6-anhydro-L-galactonate (AHGA). researchgate.netresearchgate.net This enzyme exhibits high specificity for L-AHG. researchgate.net

3,6-Anhydro-L-galactonate Cycloisomerase (AHGA Cycloisomerase): This enzyme then converts AHGA into 2-keto-3-deoxy-L-galactonate (L-KDGal). researchgate.netresearchgate.net L-KDGal is a key intermediate that can be further metabolized. mdpi.com

Recent studies have confirmed that the product of this pathway is indeed the L-enantiomer of KDGal. researchgate.net This L-KDGal can then be catabolized, for instance by Escherichia coli when co-metabolized with D-galacturonate. researchgate.netnih.gov

Role in Marine Carbon Cycling

The microbial degradation of algal polysaccharides, including the catabolism of 3,6-anhydro-α-L-galactopyranose, plays a significant role in the marine carbon cycle. nih.gov Red macroalgae are a substantial source of biomass in coastal ecosystems, and their primary carbohydrate components, agarose and carrageenan, represent a large reservoir of fixed carbon. nih.govnih.gov The enzymatic breakdown of these polysaccharides by marine bacteria releases monosaccharides like L-AHG, making this carbon available to other organisms in the marine food web. nih.gov This process is a crucial part of the remineralization of organic carbon in the oceans.

Bioengineering of Enzymes for Efficient Bioconversion

The advancement of industrial biotechnology has spurred significant interest in the bioengineering of enzymes for more efficient and sustainable chemical production. In the context of 3,6-anhydro-α-L-galactopyranose, a valuable monosaccharide derived from red seaweed, enzyme engineering plays a pivotal role in optimizing its release from agar (B569324) and its subsequent conversion into valuable derivatives. This involves both the recombinant expression and detailed characterization of specific glycoside hydrolases and the metabolic engineering of microorganisms to enhance the production of downstream products.

Recombinant Expression and Characterization of Glycoside Hydrolases

The enzymatic breakdown of agarose, a major component of red algae, into its constituent sugars is a critical step for valorization. The final step in this process, the hydrolysis of neoagarobiose to yield D-galactose and 3,6-anhydro-L-galactose (L-AHG), is catalyzed by α-neoagarobiose hydrolases (α-NABHs). To overcome the limitations of using native enzymes, researchers have focused on the recombinant expression of these hydrolases in microbial hosts, allowing for large-scale production and detailed characterization.

One such study focused on two GH117 family α-neoagarobiose hydrolases, GH117A α-NABH and GH117B α-NABH, from the freshwater agar-degrading bacterium Cellvibrio sp. KY-GH-1. nih.gov Both enzymes were expressed as His-tagged proteins in Escherichia coli. nih.gov Characterization revealed that only GH117A α-NABH was capable of hydrolyzing neoagarobiose (NA2) into L-AHG and D-galactose. nih.gov This enzyme was found to be highly specific for NA2, showing no activity towards other neoagaro-oligosaccharides. nih.govresearchgate.net The recombinant GH117A α-NABH exists as a dimer and exhibits optimal activity at a temperature of 35°C and a pH of 7.5. nih.gov Kinetic analysis determined the Km, Vmax, and kcat for NA2 to be 16.0 mM, 20.8 U/mg, and 14.2 s-1, respectively. nih.gov

Another novel α-neoagarooligosaccharide hydrolase, designated Ahg943, was identified from the marine bacterium Gayadomonas joobiniege G7. nih.gov This enzyme, also expressed recombinantly in E. coli, is unique in that it functions as a monomer. nih.gov Unlike the highly specific GH117A α-NABH, Ahg943 is an exo-acting enzyme that can hydrolyze not only neoagarobiose but also neoagarotetraose and neoagarohexaose, releasing L-AHG from the non-reducing end. nih.gov Ahg943 demonstrates optimal activity at a cooler temperature of 20°C and a pH of 6.0, and notably, its activity is enhanced by Ca2+ ions and maintained in high salt concentrations. nih.gov

The detailed characterization of these recombinantly produced glycoside hydrolases provides a toolkit of biocatalysts that can be selected and applied based on specific process requirements for the efficient production of 3,6-anhydro-L-galactose from agarose.

EnzymeSource OrganismRecombinant HostMolecular Weight (kDa)Optimal Temp. (°C)Optimal pHSubstrate(s)Key Characteristics
GH117A α-NABH Cellvibrio sp. KY-GH-1E. coli40.9357.5Neoagarobiose (NA2)Dimeric; Highly specific for NA2. nih.gov
Ahg943 Gayadomonas joobiniege G7E. coli47.89206.0Neoagarobiose, Neoagarotetraose, NeoagarohexaoseMonomeric; Cold- and high-salt-adapted; Exo-acting. nih.gov

Metabolic Engineering for Enhanced Production of Derivatives

Beyond the liberation of 3,6-anhydro-L-galactose, metabolic engineering offers a powerful strategy to convert this unique sugar into value-added chemical derivatives. A prime example is the biological production of 3,6-anhydro-L-galactitol (AHGol), a sugar alcohol with potential as a platform chemical.

Researchers have successfully engineered the yeast Saccharomyces cerevisiae for the efficient production of AHGol from agarobiose (AB), a disaccharide of galactose and L-AHG. nih.gov The metabolic engineering strategy mimicked the lactose (B1674315) utilization pathway of Kluyveromyces lactis. nih.gov This involved introducing two key genes into S. cerevisiae:

LAC12 : A lactose permease gene that enables the transport of agarobiose into the yeast cell. nih.gov

LAC4 : A β-galactosidase gene that encodes an enzyme to hydrolyze the imported agarobiose into its monosaccharide units, L-AHG and galactose. nih.gov

Once inside the cell and cleaved, the galactose enters the yeast's native metabolic pathways. The 3,6-anhydro-L-galactose is then reduced to 3,6-anhydro-L-galactitol. This biocatalytic reduction of the aldehyde group is an environmentally friendly alternative to traditional chemical reduction methods that often require toxic chemicals. nih.gov

To optimize the production of AHGol and overcome growth inhibition by the substrate, a fed-batch fermentation process was developed. nih.gov In this process, the engineered S. cerevisiae strain was pre-cultivated on galactose to promote the consumption of the galactose released during agarobiose hydrolysis. nih.gov This integrated approach, combining chemical hydrolysis of agarose to agarobiose and subsequent biological conversion using a metabolically engineered yeast, demonstrates a viable pathway for upgrading marine biomass into valuable platform chemicals. nih.gov

Applications in Advanced Materials Science and Sustainable Biotechnology Excluding Biomedical/clinical

Influence on Polysaccharide Gelling and Rheological Properties

3,6-anhydro-alpha-L-galactopyranose is a critical monomer unit in agarose (B213101), a linear polysaccharide extracted from red algae. rsc.orgresearchgate.net Its presence is the primary determinant of the gelling properties of agar (B569324). unito.it The specific conformation of this sugar residue dictates the polymer's ability to form robust, thermally reversible gels, which are essential in various material applications.

The gelation of agarose is a thermoreversible process driven by the formation of a complex three-dimensional network. mdpi.com This process begins with the dissolution of the polymer in hot water, followed by cooling, which induces a sol-gel transition. researchgate.net The fundamental mechanism involves the self-assembly of agarose molecules into double helices. mdpi.comnih.gov These helices then aggregate to form cross-linking points, ultimately creating the interconnected 3D hydrogel network. mdpi.comnih.gov

The 3,6-anhydro-alpha-L-galactopyranose unit is indispensable to this architecture. The internal 3,6-anhydro bridge imparts a conformational rigidity to the polymer chain. Specifically, the equatorial hydrogen atoms of the 3,6-anhydro-L-galactose residues force the polysaccharide chains to adopt a helical conformation, which is a prerequisite for gel formation. nih.gov The regular alternation of β-D-galactose and 3,6-anhydro-α-L-galactose units allows for the extensive hydrogen bonding that stabilizes these helical structures and their subsequent aggregation into a cohesive network. mdpi.comresearchgate.netvulcanchem.com The resulting gel can be described as a porous matrix that effectively retains water within its structure. researchgate.net

The mechanical and thermal properties of agarose gels are directly correlated with the concentration and distribution of 3,6-anhydro-alpha-L-galactopyranose units within the polysaccharide backbone.

Mechanical Properties: A higher percentage of these anhydrous sugar units in the polymer chain leads to superior mechanical stiffness and gel strength. unito.it Conversely, the replacement of 3,6-anhydro-L-galactose with other residues, such as L-galactose-6-sulphate, introduces "kinks" in the polymer chain. unito.itnih.gov These irregularities interrupt the helical structure, resulting in a lower gel strength. nih.gov Chemical treatments that convert L-galactose-6-sulphate into 3,6-anhydro-L-galactose can therefore be used to "dekink" the backbone, allowing for the formation of longer helical structures and improving the hydrogel's mechanical properties. nih.gov

Thermal Properties: The melting and gelling temperatures of agarose gels are also influenced by the polymer's structure. While gelling temperatures are less affected by molecular weight, the melting temperature is highly dependent on it. researchgate.net The stability of the helical aggregates, which is a function of the integrity of the repeating disaccharide structure containing 3,6-anhydro-L-galactose, dictates the thermal behavior of the gel.

PropertyInfluence of 3,6-anhydro-alpha-L-galactopyranose ContentMechanism
Gel Strength / StiffnessIncreases with higher contentPromotes formation of stable double helices and a more cross-linked network. unito.itnih.gov
Gelling AbilityEssential for gelationThe rigid 3,6-anhydro ring structure forces the polymer chain into the necessary helical conformation for network formation. nih.gov
Thermal StabilityContributes to higher melting pointsA regular structure with a high content of these units allows for more extensive and stable helical aggregates. researchgate.net
BrittlenessCan contribute to brittleness in pure gelsThe rigid network structure can be brittle, a property often modified by blending with other biopolymers. mdpi.comresearchgate.net

While agar gels possess good film-forming capabilities, they can exhibit properties such as brittleness, high hydrophilicity, and poor water vapor barrier characteristics that limit some applications. mdpi.com To overcome these drawbacks, agar is often blended with other biopolymers to create composite materials with enhanced properties. mdpi.com

The interaction of the agar network, rich in 3,6-anhydro-alpha-L-galactopyranose, with other polymers can significantly modify the final material's characteristics. For instance, in mixed gels with gelatin, the inherent brittleness of agar gel disappears, resulting in a more flexible and cohesive material. researchgate.net The formation of these composite materials involves complex interactions where the structures of the individual biopolymers are fixed by the gelation of one or both components. This allows for the fine-tuning of properties such as elasticity, hardness, thermal stability, and susceptibility to fracture. researchgate.net

Precursor in Bio-based Chemical Production and Renewable Resources

As a key monosaccharide component of red macroalgae, which have high carbohydrate content, 3,6-anhydro-L-galactose represents a significant and underutilized renewable resource. nih.govresearchgate.net Although chemically unstable in its isolated form, recent advancements in biotechnology have enabled its conversion into stable platform chemicals, positioning it as a valuable feedstock for a sustainable bio-economy. nih.govresearchgate.net

A major challenge in utilizing 3,6-anhydro-L-galactose is its instability, which is attributed to the high reactivity of its aldehyde group. nih.gov A successful strategy to overcome this is its biological conversion into the corresponding sugar alcohol, 3,6-anhydro-L-galactitol (AHGol). researchgate.net This process "upgrades" the unstable sugar into a new, stable anhydrohexitol platform chemical. nih.gov

The conversion can be achieved through an integrated system involving:

Chemical hydrolysis of agarose to produce agarobiose (a disaccharide of D-galactose and 3,6-anhydro-L-galactose). nih.gov

A biological process using metabolically engineered Saccharomyces cerevisiae. This engineered yeast can transport the agarobiose into the cell, hydrolyze it into its monomeric sugars, and then reduce the aldehyde group of 3,6-anhydro-L-galactose to an alcohol, yielding 3,6-anhydro-L-galactitol. nih.govresearchgate.net

This bioconversion is significant because it produces an anhydrohexitol without the need for a high-energy dehydration step, making the process more energy-efficient compared to the production of other sugar alcohols. nih.gov

The stable 3,6-anhydro-L-galactitol derived from 3,6-anhydro-L-galactose serves as a versatile platform chemical. nih.gov It can be chemically converted into isosorbide (B1672297), one of the most important bio-based intermediate chemicals used in the production of various plastics and polymers. nih.govresearchgate.net

Furthermore, 3,6-anhydro-galactose itself can be directly converted into other valuable platform chemicals. Studies have shown its efficient conversion to 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid using acid catalysis. acs.org HMF is a key precursor for a range of chemicals and biofuels. The yield of HMF from 3,6-anhydro-galactose is notably higher than from other common hexose sugars like glucose or galactose, making it a particularly promising feedstock for bio-based chemical production. acs.org

PrecursorDerived Platform ChemicalPotential ApplicationConversion Method
3,6-Anhydro-L-galactose3,6-Anhydro-L-galactitol (AHGol)Intermediate for plastics, cosmetics, and polymers. researchgate.netBiological reduction using engineered microorganisms (e.g., S. cerevisiae). nih.govresearchgate.net
3,6-Anhydro-L-galactitolIsosorbidePrecursor for bioplastics (e.g., polyesters, polycarbonates). nih.govChemical conversion (dehydration). nih.gov
3,6-Anhydro-D-galactose5-Hydroxymethylfurfural (HMF)Biofuel and renewable chemical precursor. acs.orgAcid-catalyzed dehydration. acs.org
3,6-Anhydro-D-galactoseLevulinic Acid (LA)Bio-based building block for solvents, plasticizers, and fuels. acs.orgAcid-catalyzed dehydration and rehydration. acs.org

Applications in Food Science and Hydrocolloid Research

Texturizing and Stabilizing Agent in Food Systems

3,6-anhydro-alpha-L-galactopyranose is a fundamental structural component of agarose, the primary gelling fraction of agar. Agar is a hydrocolloid extracted from red macroalgae (Rhodophyceae) and has been utilized for centuries, particularly in Asian cuisine, as a gelling, thickening, and stabilizing agent. nih.gov The unique texturizing properties of agar are directly attributable to its polysaccharide structure, which consists of repeating units of D-galactose and 3,6-anhydro-L-galactose. nih.gov

The gelling mechanism of agar involves the formation of a three-dimensional network. As a hot aqueous solution of agar cools, the linear agarose chains arrange into helical structures. These helices then associate to form a stable, firm, and brittle gel. nih.gov This process is thermally reversible, with the gel melting at temperatures above 85°C and setting between 32-39°C. nih.gov The formation of this gel network relies on hydrogen bonds established between the adjacent D-galactose and 3,6-anhydro-L-galactopyranose residues along the polymer chains. nih.gov A key advantage of agar as a food hydrocolloid is that its gel structure is not dependent on the presence of other agents like salts or proteins to form. nih.gov

In the food industry, agar's ability to form strong gels at very low concentrations (as low as 0.2%) makes it a highly efficient texturizing and stabilizing agent. nih.gov It is used in a variety of products, including confectionery, desserts, and jellies. Beyond its gelling function, agar and its constituent, 3,6-anhydro-alpha-L-galactopyranose, contribute to film-forming capacities, which have applications in edible coatings and food packaging. mdpi.com While these films have good forming properties, research has noted challenges related to their high hydrophilicity, brittleness, and poor water vapor barrier properties that limit some applications. mdpi.com

Table 1: Properties of Agar as a Hydrocolloid in Food Systems
PropertyDescriptionReference
Primary MonomersD-galactose and 3,6-anhydro-L-galactopyranose nih.gov
Gelling MechanismFormation of a helical network stabilized by hydrogen bonds between monomer units upon cooling. nih.gov
Gel CharacteristicsFirm, brittle, and thermally reversible. nih.gov
Setting Temperature32–39°C nih.gov
Melting Temperature>85°C nih.gov
Effective ConcentrationCan form a firm gel at concentrations as low as 0.2%. nih.gov
Key ApplicationsGelling, thickening, and stabilizing agent in confectionery, desserts, and jellies; film-former for edible coatings. nih.govmdpi.com

Research on Functional Food Ingredients

Research into 3,6-anhydro-alpha-L-galactopyranose, isolated from its parent polysaccharide, has highlighted its potential as a functional food ingredient, primarily due to its distinct biological activities. researchgate.net Functional foods are those that offer health benefits beyond basic nutrition. The investigation into 3,6-anhydro-L-galactopyranose aligns with the growing consumer interest in natural, plant-based ingredients that can enhance the nutritional profile of food products. researchgate.netnih.gov

One of the most promising areas of research is its potential as a novel anticariogenic sugar substitute. researchgate.net Studies have evaluated the inhibitory effects of 3,6-anhydro-L-galactopyranose on Streptococcus mutans, a primary bacterium associated with dental caries. researchgate.net Research findings indicate that at a concentration of 10 g/l, 3,6-anhydro-L-galactopyranose completely inhibited the growth and acid production of S. mutans. researchgate.net In comparison, the commonly used sugar substitute xylitol only showed similar inhibitory effects at a much higher concentration of 40 g/l, and even then, some bacterial growth still occurred. researchgate.net These results suggest that 3,6-anhydro-L-galactopyranose has a higher inhibitory activity against this specific bacterium than xylitol, positioning it as a potential ingredient in functional foods designed for dental health. researchgate.net

The various biological properties attributed to 3,6-anhydro-L-galactopyranose, such as its antioxidant activity, further support its potential use in the development of functional foods. researchgate.net As a rare sugar derived from red macroalgae, it represents a sustainable and novel ingredient for the food industry. rsc.org

Table 2: Research Findings on 3,6-anhydro-alpha-L-galactopyranose as a Functional Food Ingredient
Functional PropertyResearch FindingReference
Anticariogenic ActivityAt 10 g/l, completely inhibited growth and acid production of Streptococcus mutans. researchgate.net
Comparative EfficacyDemonstrated higher inhibitory activity against S. mutans than xylitol, which required 40 g/l for a lesser effect. researchgate.net
Potential ApplicationCan be used as a new anticariogenic sugar substitute for preventing dental caries. researchgate.net
SourceA rare monomeric sugar derived from the complete saccharification of agar from red macroalgae. researchgate.net

Environmental Significance and Ecological Research

Role in Marine Biogeochemical Carbon Cycling

Red macroalgae, rich in polysaccharides containing 3,6-anhydro-alpha-L-galactopyranose, are important primary producers in coastal ecosystems and contribute significantly to the marine carbon cycle. Through photosynthesis, these algae fix large amounts of atmospheric carbon dioxide. It is estimated that for every ton of algae produced, nearly two tons of CO2 are captured. mdpi.com A portion of this fixed carbon is released into the seawater as dissolved organic carbon (DOC). researchgate.net While much of this DOC is readily consumed by marine microorganisms, a fraction can become recalcitrant dissolved organic carbon (RDOC), which can be sequestered in the ocean for long periods. researchgate.net The polysaccharides released from red algae, including those containing 3,6-anhydro-alpha-L-galactopyranose, are a direct contribution to this DOC pool.

The degradation of these complex carbohydrates by marine microbes is a critical step in the marine food web, making the carbon stored in algal biomass available to other organisms. The efficiency of this transfer and the amount of carbon that ultimately gets sequestered in the deep ocean or sediments are active areas of research. The unique structure of 3,6-anhydro-alpha-L-galactopyranose may influence its recalcitrance and degradation pathways, thereby affecting its ultimate fate in the marine carbon cycle.

Enzymatic Degradation by Marine Microorganisms

The breakdown of agarose (B213101), the parent polysaccharide of 3,6-anhydro-alpha-L-galactopyranose, is carried out by a specialized group of enzymes called agarases, which are produced by various marine microorganisms. These enzymes cleave the glycosidic bonds within the agarose structure, releasing smaller oligosaccharides and eventually the constituent monosaccharides, D-galactose and 3,6-anhydro-L-galactose. nih.govresearchgate.net

The enzymatic degradation of agarose is a multi-step process involving different types of agarases:

α-agarases (E.C. 3.2.1.158): These enzymes hydrolyze the α-1,3-glycosidic linkages in agarose, producing agaro-oligosaccharides. nih.gov

β-agarases (E.C. 3.2.1.81): These enzymes cleave the β-1,4-glycosidic linkages, yielding neoagaro-oligosaccharides. nih.gov

The resulting neoagarobiose (B1678156), a disaccharide composed of D-galactose and 3,6-anhydro-L-galactose, is further hydrolyzed by neoagarobiose hydrolase into its constituent monosaccharides. nih.govgoogle.com

Several marine bacteria have been identified as producers of these agar-degrading enzymes. For instance, Vibrio sp. EJY3 possesses a novel metabolic pathway for the catabolism of 3,6-anhydro-L-galactose. nih.govnih.gov This pathway involves the oxidation of 3,6-anhydro-L-galactose to 3,6-anhydrogalactonate (AHGA) by an NADP+-dependent AHG dehydrogenase, followed by the isomerization of AHGA to 2-keto-3-deoxy-galactonate. nih.govresearchgate.net Other marine bacteria, such as Acinetobacter sp. PS12B and Aeromonas sp., also produce extracellular agarases capable of liquefying agar (B569324). nih.govresearchgate.net

Table 1: Marine Microorganisms and their Agarose-Degrading Enzymes

Microorganism Enzyme(s) Action Reference
Vibrio sp. EJY3 3,6-anhydro-L-galactose dehydrogenase, 3,6-anhydrogalactonate cycloisomerase Catabolism of 3,6-anhydro-L-galactose nih.govnih.gov
Acinetobacter sp. PS12B Agarase Hydrolysis of agar nih.gov
Aeromonas sp. Agarase Liquefaction of agar researchgate.net
Rheinheimera sp. (HY) α-agarase Hydrolysis of α-(1→3) linkages in agarose nih.gov
Streptomyces coelicolor A3(2) α-neoagarooligosaccharide hydrolase Hydrolysis of neoagarobiose researchgate.net

Impact of Environmental Stressors on Algal Polysaccharide Composition and Anhydrogalactose Content

The chemical composition of red algae, including the content of polysaccharides and their constituent 3,6-anhydro-alpha-L-galactopyranose, can be significantly influenced by various environmental stressors. These stressors can alter the growth, physiology, and metabolism of the algae, leading to changes in the production and allocation of carbon to different cellular components.

Temperature Stress: Temperature plays a crucial role in the growth and metabolism of red algae. Studies on Asparagopsis taxiformis have shown that there is an optimal temperature range for growth, with significant stress and reduced growth observed at temperatures below 15°C and above 26°C. researchgate.net Such stress can lead to a decrease in enzyme activity, affecting photosynthesis and nutrient uptake, which in turn can alter the production of polysaccharides. researchgate.net Heat stress has been shown to induce oxidative stress and inflammatory responses in organisms, and seaweed-derived polysaccharides have been found to alleviate these effects, suggesting a potential shift in polysaccharide production under thermal stress. nih.gov

Nutrient Availability: The availability of nutrients, particularly nitrogen, is a key factor influencing the biochemical composition of algae. In some cases, nutrient limitation can lead to an increase in the carbon-to-nitrogen (C:N) ratio, which may result in a higher proportion of carbon-rich compounds like polysaccharides.

Table 2: Reported Effects of Environmental Stressors on Algal Polysaccharides

Stressor Algal Species Observed Effect on Polysaccharides/Growth Reference
Temperature Asparagopsis taxiformis Optimal growth between 22-26°C; stress and reduced growth outside this range. researchgate.net
Ocean Acidification (Elevated CO2) Pyropia haitanensis Increased soluble carbohydrates. tandfonline.com
Ocean Acidification (Elevated CO2) Ulva fasciata Highest carbohydrate content at 750 µatm pCO2. nih.gov
Ocean Acidification (Elevated CO2) Ulva rigida No significant effect on carbohydrate content. nih.gov
Heat Stress General Seaweed-derived polysaccharides can mitigate heat stress-induced oxidative stress. nih.gov

Future Directions and Emerging Research Avenues

Advanced Glycoengineering and Synthetic Biology for Novel Structures

The structural modification of 3,6-anhydro-alpha-L-galactopyranose through advanced glycoengineering and synthetic biology presents a promising avenue for creating novel, high-value molecules. The inherent chemical instability of 3,6-anhydro-L-galactose (L-AHG) has historically hindered its widespread use in fermentation and other bioprocesses. nih.govresearchgate.net However, recent breakthroughs are overcoming these challenges by transforming L-AHG into more stable and functional derivatives.

A significant achievement in this field is the biological upgrading of L-AHG to its sugar alcohol form, 3,6-anhydro-L-galactitol (AHGol). rsc.org This conversion is accomplished using metabolically engineered Saccharomyces cerevisiae, a well-established industrial microorganism. rsc.org This process not only circumvents the instability of L-AHG but also produces a platform chemical with potential applications in the food, cosmetics, and polymer industries. researchgate.net Furthermore, AHGol can be chemically converted into isosorbide (B1672297), a valuable intermediate for the synthesis of plastics, highlighting a direct link between marine biomass and the production of sustainable materials. rsc.org

The process of generating L-AHG itself is a target of glycoengineering. Chemoenzymatic methods are being refined to efficiently produce L-AHG from agarose (B213101), a major component of red macroalgae. google.com These methods often involve an initial chemical hydrolysis of agarose into smaller oligosaccharides, followed by enzymatic degradation using specific enzymes like agarose-degrading enzymes and neoagarobiose (B1678156) hydrolase. google.com Researchers are continually seeking to improve the yield and purity of L-AHG from these processes. nih.gov

Another frontier in glycoengineering is the synthesis of novel glycosides using 3,6-anhydrogalactose as a building block. For instance, a cyanoethylidene derivative of 3,6-anhydro-D-galactose has been synthesized and utilized as a glycosyl donor in chemical reactions. nih.gov This opens the door to creating a diverse range of new disaccharides and more complex oligosaccharides with potentially unique biological activities. nih.gov The ability to create monomers for polycondensation reactions from these derivatives further expands the potential for developing new polymers. nih.gov

Table 1: Examples of Glycoengineering Approaches for 3,6-anhydro-L-galactopyranose

ApproachStarting MaterialKey TechnologyProductPotential Application
Biological Upgrading3,6-anhydro-L-galactose (from agarose)Metabolic engineering of Saccharomyces cerevisiae3,6-anhydro-L-galactitol (AHGol)Platform chemical for foods, cosmetics, polymers
Chemoenzymatic SynthesisAgaroseAcid hydrolysis followed by enzymatic degradation3,6-anhydro-L-galactose (L-AHG)Precursor for high-value chemicals
Glycosyl Donor Synthesis3,6-anhydro-D-galactose derivativeChemical synthesisNovel disaccharides and polymersNew materials and bioactive compounds

Computational Modeling and Simulation of Anhydrogalactose-Containing Oligomers and Polymers

Understanding the three-dimensional structure and dynamic behavior of 3,6-anhydrogalactose-containing oligomers and polymers like agarose and carrageenan is crucial for predicting and manipulating their properties. Computational modeling and simulation, particularly molecular dynamics (MD), have emerged as powerful tools for investigating these complex macromolecules at an atomic level. mdpi.com

MD simulations can provide insights into the morphology, phase behavior, and mechanical properties of these polymers. mdpi.com For instance, simulations can model the coil-globule transition of polymer chains in different solvent conditions and elucidate the effects of hydrodynamic interactions and entanglements on their dynamic properties. researchgate.net This is particularly relevant for understanding the gelling properties of carrageenans, which are influenced by their supramolecular self-assembly and supercoiling behavior in the presence of salts. frontiersin.org

A key area of interest is the modeling of glycosidic bond cleavage. nih.govresearchgate.net Understanding the energetics and conformational changes involved in the hydrolysis of the α-1,3 and β-1,4 linkages in agarose and carrageenan can help optimize processes for their depolymerization into valuable oligosaccharides and monosaccharides. nih.govfrontiersin.org For example, simulations can reveal how the presence of the 3,6-anhydro bridge affects the stability and reactivity of the glycosidic bonds. rsc.org

Furthermore, computational approaches can aid in the design of novel enzymes for modifying these polysaccharides. By simulating the interaction between a polymer substrate and an enzyme's active site, researchers can predict the enzyme's specificity and efficiency, guiding protein engineering efforts to create more effective biocatalysts. youtube.com

Table 2: Applications of Computational Modeling in Anhydrogalactose Polymer Research

Modeling TechniqueSubject of StudyKey Insights
Molecular Dynamics (MD)Polymer morphology and dynamicsUnderstanding of gelling mechanisms, self-assembly, and the influence of environmental factors.
MD and Quantum MechanicsGlycosidic bond cleavageElucidation of reaction mechanisms and activation energies for targeted depolymerization.
Protein-Ligand DockingEnzyme-substrate interactionsPrediction of enzyme specificity and guidance for the design of novel biocatalysts.

Exploration of Undiscovered Biosynthetic Pathways and Enzymes from Diverse Marine Biota

The marine environment is a vast reservoir of biodiversity, offering a largely untapped source of novel enzymes and biosynthetic pathways for the modification and degradation of polysaccharides like agarose and carrageenan. nih.gov While some metabolic pathways for 3,6-anhydro-L-galactose have been elucidated in specific marine bacteria like Vibrio sp., much remains to be discovered. researchgate.net

The biosynthesis of sulfated galactans in red algae itself is still an area of active investigation. frontiersin.org It is understood that the formation of the 3,6-anhydro bridge is a critical step, catalyzed by a galactose-6-sulfurylase, which significantly impacts the polymer's gelling properties. frontiersin.orgfao.org The diversity of sulfation patterns found in carrageenans from different algal species suggests the existence of a wide array of specific sulfotransferases yet to be characterized. frontiersin.org The discovery and characterization of these enzymes could enable the in-vitro synthesis of tailored polysaccharides with specific functionalities.

Marine bacteria that feed on seaweed are a particularly rich source of novel enzymes. nih.gov These organisms have evolved sophisticated enzymatic machinery to break down the complex polysaccharides found in algal cell walls. researchgate.net Screening these bacteria has led to the discovery of new carrageenases, agarases, and sulfatases. nih.govdtu.dk For example, recent studies have focused on identifying novel sulfatases to facilitate the enzymatic conversion of various sulfated galactans into 3,6-anhydro-D-galactose. nih.gov The exploration of polysaccharide utilization loci (PULs) in marine bacteria is a promising strategy for identifying clusters of genes that encode the enzymes for complete polysaccharide degradation. nih.gov

The potential for discovering entirely new metabolic routes for 3,6-anhydrogalactose in different marine organisms is high. The occurrence of sulfated galactans is not limited to red algae but has also been reported in marine angiosperms, suggesting convergent evolution and the possibility of discovering unique enzymatic pathways in these organisms. nih.gov

Development of Sustainable Biorefinery Concepts for Red Algal Biomass Valorization

Red algae are increasingly recognized as a valuable third-generation biomass feedstock for sustainable biorefineries due to their high carbohydrate content and lack of lignin. rsc.orgnih.gov The development of integrated biorefinery concepts aims to valorize all components of the red algal biomass, including the 3,6-anhydro-alpha-L-galactopyranose-containing polysaccharides, to produce a range of products from biofuels to high-value chemicals. nih.gov

A key aspect of a sustainable biorefinery is the efficient and complete utilization of the feedstock. nih.gov For red algae, this involves the extraction and valorization of not only the major hydrocolloids, agar (B569324) and carrageenan, but also other components like proteins, pigments, and minerals. nih.gov The conversion of 3,6-anhydro-L-galactose into platform chemicals like AHGol and subsequently into bioplastics is a prime example of such valorization. rsc.org There is also significant research into the conversion of anhydrosugars into 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid, which are important bio-based chemical building blocks. acs.org

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental sustainability of these biorefinery concepts. nih.govresearchgate.net LCA studies help to identify the most energy-intensive steps and environmental hotspots in the entire process, from seaweed cultivation to final product generation. researchgate.netnih.gov This information is vital for optimizing the process and ensuring that the bio-based products have a lower environmental footprint compared to their fossil-fuel-based counterparts. nih.gov The growing market for fermented seaweed products further underscores the economic potential of red algal biorefineries. futuremarketinsights.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.